molecular formula C10H11O4- B13718746 3-Ethoxy-4-methoxybenzoate

3-Ethoxy-4-methoxybenzoate

Katalognummer: B13718746
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: DMSAIFTWQMXOBE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy and methoxy groups. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxybenzoate typically involves the ethylation and methoxylation of benzoic acid derivatives. One common method involves the reaction of isovanillin with bromoethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium fluoride. The reaction is carried out at room temperature, followed by purification steps to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of recyclable catalysts and solvents is also emphasized to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoates, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-methoxybenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C10H11O4-

Molekulargewicht

195.19 g/mol

IUPAC-Name

3-ethoxy-4-methoxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)/p-1

InChI-Schlüssel

DMSAIFTWQMXOBE-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=C(C=CC(=C1)C(=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.